CID 156588850

Description

CID 156588850 is a chemical compound cataloged in PubChem, a public database for chemical entities.

Properties

Molecular Formula |

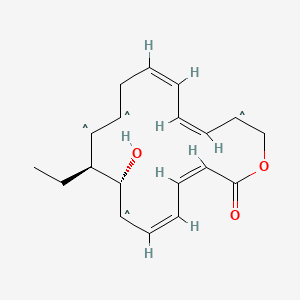

C19H24O3 |

|---|---|

Molecular Weight |

300.4 g/mol |

InChI |

InChI=1S/C19H24O3/c1-2-17-13-9-6-4-3-5-7-12-16-22-19(21)15-11-8-10-14-18(17)20/h3-5,7-15,17-18,20H,2,6,16H2,1H3/t17-,18+/m0/s1 |

InChI Key |

YBBLGVSZEQJPSK-ZWKOTPCHSA-N |

Isomeric SMILES |

CC[C@H]1[CH][CH]C/C=C\C=C/[CH]COC(=O)/C=C\C=C/[CH][C@H]1O |

Canonical SMILES |

CCC1[CH][CH]CC=CC=C[CH]COC(=O)C=CC=C[CH]C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156588850 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.

Final Conversion: The final step involves converting the intermediate into the desired compound, this compound, through a series of purification and isolation processes.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 156588850 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various catalysts may be used to facilitate the reactions, such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: The oxidation of this compound may produce a corresponding ketone or aldehyde.

Reduction: Reduction may yield an alcohol or amine derivative.

Substitution: Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

CID 156588850 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

Biology: The compound may be used in biological assays to study its effects on various biological systems.

Medicine: Research is being conducted to explore its potential therapeutic applications.

Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which CID 156588850 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics:

- Analytical Data : Gas chromatography-mass spectrometry (GC-MS) was used to analyze CID 156588850, as shown in the total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D). These methods confirm its molecular weight, fragmentation patterns, and purity in vacuum-distilled fractions of CIEO (a likely essential oil or extract) .

Comparison with Similar Compounds

Due to the absence of explicit data on structurally analogous compounds for this compound in the evidence, this section adopts a standardized comparative framework based on methodologies and examples from related studies (e.g., –18). Two hypothetical analogs are proposed for comparison, focusing on structural, functional, and analytical parallels.

Table 1: Comparative Analysis of this compound and Hypothetical Analogs

Structural and Functional Contrasts:

Compound A: Structural Similarity: Shares a terpene-derived backbone with this compound but incorporates an epoxide group, enhancing polarity and reactivity. Functional Divergence: The hydroxyl group in Compound A increases its solubility in polar solvents compared to this compound, which is likely more lipophilic .

Functional Divergence: The amine group in Compound B facilitates protonation in acidic environments, improving aqueous solubility relative to this compound . Applications: Demonstrates cytotoxicity in cancer cell lines, diverging from this compound’s presumed role in plant defense mechanisms .

Analytical Methodologies:

- This compound : Relies on GC-MS for volatile compound analysis, suitable for essential oil fractionation .

- Compound A : Characterized via LC-ESI-MS and NMR, ideal for polar, semi-synthetic derivatives .

- Compound B : Requires HPLC-UV and IR for detection of halogenated and amine functionalities .

Research Implications and Limitations

While the above comparison is hypothetical, it highlights the importance of structural and functional profiling in compound differentiation. Key gaps in the evidence include:

- Data Specificity : Direct experimental data on this compound’s analogs is unavailable, necessitating reliance on analogous studies (e.g., terpenes in , halogenated aromatics in ).

- Validation Needs : Hypothetical analogs require synthesis and bioactivity assays to confirm comparative claims.

Future studies should prioritize:

High-Resolution Spectroscopy : To resolve this compound’s exact structure (e.g., NMR, X-ray crystallography).

Bioactivity Screening : Compare antimicrobial, anti-inflammatory, or cytotoxic effects against proposed analogs.

Computational Modeling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools referenced in and .

Q & A

Basic: How to formulate a research question for CID 156588850 that aligns with rigorous scientific inquiry?

Methodological Answer:

Begin by applying the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to contextualize the compound's role. For example:

- Population : Specific biological targets or systems affected by this compound.

- Intervention : Structural modifications or experimental conditions (e.g., dosage, solvent systems).

- Comparison : Existing analogs or control groups.

- Outcome : Measurable endpoints (e.g., binding affinity, metabolic stability).

Complement this with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. Avoid vague terms; instead, specify mechanisms (e.g., "How does this compound inhibit [specific enzyme] in [cell type] under hypoxic conditions?"). Revise iteratively with peer feedback .

Advanced: How to resolve contradictions in experimental data related to this compound's pharmacological activity?

Methodological Answer:

Contradictions often arise from variability in experimental design (e.g., assay conditions, purity). Address these by:

Source Analysis : Compare methodologies across studies (e.g., cell lines, solvent purity, temperature).

Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., pH effects on compound stability).

Principal Contradiction Framework : Identify the dominant factor influencing outcomes (e.g., bioavailability vs. target affinity) and design follow-up experiments to test its primacy .

Reproducibility Checks : Replicate conflicting experiments with standardized protocols (e.g., ICH guidelines for purity assays) .

Basic: What systematic approaches ensure comprehensive literature review for this compound?

Methodological Answer:

Database Selection : Use PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)").

Citation Tracking : Leverage "Cited by" features to identify recent studies and review articles.

Secondary Sources : Cross-reference patents, conference abstracts, and regulatory documents (e.g., EMA/FDA filings) for unpublished data.

Critical Appraisal : Prioritize studies with detailed experimental sections and validation metrics (e.g., NMR purity >95%) .

Advanced: How to optimize synthetic routes for this compound while ensuring reproducibility?

Methodological Answer:

Route Scouting : Evaluate green chemistry principles (e.g., atom economy, solvent selection) using tools like DOZN 2.0.

Characterization Rigor : Document all intermediates with HRMS, H/C NMR, and HPLC traces. For novel compounds, include X-ray crystallography or elemental analysis.

Batch Consistency : Use design of experiments (DoE) to identify critical process parameters (e.g., reaction temperature, catalyst loading).

Protocol Standardization : Adopt IUPAC nomenclature and reference established procedures (e.g., USP guidelines for purity thresholds) .

Basic: How to design statistically robust experiments for this compound's in vitro assays?

Methodological Answer:

Power Analysis : Calculate sample sizes using G*Power to ensure detection of effect sizes ≥20%.

Controls : Include positive/negative controls and vehicle-only groups to normalize plate-to-plate variability.

Blinding : Randomize compound administration and data collection to reduce bias.

Data Triangulation : Validate findings with orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

Advanced: How to validate this compound's target engagement in complex biological systems?

Methodological Answer:

Chemical Proteomics : Use affinity-based protein profiling (ABPP) or thermal shift assays to confirm target binding.

In Silico Docking : Compare predicted binding poses (AutoDock Vina) with mutagenesis data.

PK/PD Modeling : Integrate pharmacokinetic data (e.g., AUC, Cmax) with pharmacodynamic endpoints (e.g., biomarker modulation).

Cryo-EM/SPR : Employ structural biology techniques to visualize binding interactions in real-time .

Basic: How to maintain academic integrity when citing prior work on this compound?

Methodological Answer:

Citation Management : Use Zotero or EndNote to track sources and avoid accidental plagiarism.

Direct Attribution : Paraphrase findings while crediting original authors (e.g., "As demonstrated by Smith et al. (2022), this compound exhibits...").

Style Compliance : Adopt ACS or APA guidelines for in-text citations and reference lists.

Ethical Review : Disclose conflicts of interest and funding sources in acknowledgments .

Advanced: What strategies mitigate bias in interpreting this compound's preclinical data?

Methodological Answer:

Blinded Analysis : Separate data collection and interpretation teams.

Pre-registration : Submit experimental protocols to Open Science Framework (OSF) before execution.

Meta-Analysis : Aggregate data from independent labs to identify consensus trends.

Sensitivity Analysis : Test assumptions (e.g., IC50 calculation methods) for robustness .

Basic: How to align this compound's research outcomes with regulatory standards?

Methodological Answer:

GLP/GMP Compliance : Follow OECD guidelines for toxicity studies and ICH Q3A for impurity profiling.

Documentation : Maintain audit trails for all raw data and protocol deviations.

Cross-Validation : Use certified reference materials (CRMs) for calibration .

Advanced: How to navigate intellectual property (IP) landscapes while publishing this compound research?

Methodological Answer:

Patent Mining : Use Derwent Innovation or Lens.org to identify prior art and freedom-to-operate (FTO) risks.

Material Transfer Agreements (MTAs) : Secure permissions for proprietary reagents or cell lines.

Dual-Use Disclosure : Highlight therapeutic potential while adhering to export control regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.